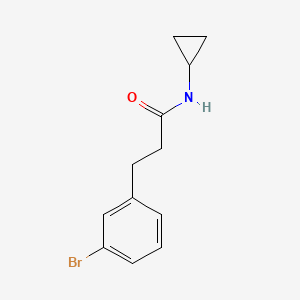![molecular formula C5H13NO3 B7891668 1,2-Propanediol, 3-[(2-hydroxyethyl)amino]-](/img/structure/B7891668.png)
1,2-Propanediol, 3-[(2-hydroxyethyl)amino]-
Descripción general
Descripción
1,2-Propanediol, 3-[(2-hydroxyethyl)amino]-: is a chemical compound with the molecular formula C5H13NO3 . It is a derivative of 1,2-propanediol, where one of the hydroxyl groups is substituted with a 2-hydroxyethylamino group. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Propanediol, 3-[(2-hydroxyethyl)amino]- typically involves the reaction of 1,2-propanediol with 2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of 1,2-Propanediol, 3-[(2-hydroxyethyl)amino]- involves large-scale reactors and continuous flow processes. The raw materials, 1,2-propanediol and 2-aminoethanol, are fed into the reactor, where they undergo the catalytic reaction. The product is then purified through distillation or crystallization to remove any impurities and obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Propanediol, 3-[(2-hydroxyethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 1,2-Propanediol, 3-[(2-hydroxyethyl)amino]- is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the production of polymers, surfactants, and other specialty chemicals.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It is employed in the synthesis of bioconjugates and as a linker in the preparation of drug delivery systems.
Medicine: The compound has potential applications in medicine, particularly in the development of pharmaceuticals. It is used in the synthesis of active pharmaceutical ingredients (APIs) and as a stabilizer in drug formulations.
Industry: In industrial applications, 1,2-Propanediol, 3-[(2-hydroxyethyl)amino]- is used as a component in the production of coatings, adhesives, and lubricants. It is also employed in the manufacture of personal care products, such as shampoos and lotions.
Mecanismo De Acción
The mechanism of action of 1,2-Propanediol, 3-[(2-hydroxyethyl)amino]- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their stability and reactivity. The hydroxyl and amino groups in the compound play a crucial role in its interactions with biological molecules, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
2-Amino-2-(hydroxymethyl)-1,3-propanediol:
3-Amino-1,2-propanediol: This compound is similar in structure but lacks the 2-hydroxyethyl group. It is used in the synthesis of various organic compounds.
2-Amino-1,3-propanediol: This compound is used as a building block in the synthesis of polymers and other specialty chemicals.
Uniqueness: 1,2-Propanediol, 3-[(2-hydroxyethyl)amino]- is unique due to the presence of both hydroxyl and amino groups, which confer distinct chemical properties. Its ability to participate in a wide range of chemical reactions and its versatility in various applications make it a valuable compound in scientific research and industrial processes.
Propiedades
IUPAC Name |
3-(2-hydroxyethylamino)propane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO3/c7-2-1-6-3-5(9)4-8/h5-9H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMIBBXCJKNKPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601270779 | |
| Record name | 3-[(2-Hydroxyethyl)amino]-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20829-81-6 | |
| Record name | 3-[(2-Hydroxyethyl)amino]-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20829-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Hydroxyethyl)amino]-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(propan-2-yl)sulfamoyl]benzoate](/img/structure/B7891587.png)





![4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine](/img/structure/B7891667.png)






